amine](/img/structure/B12859666.png)
[3-(2,2-Dimethylthiomorpholin-4-yl)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dimethylthiomorpholin-4-yl)propylamine: is an organic compound that features a thiomorpholine ring substituted with a dimethyl group and a propylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as sodium hydride or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process might include steps such as distillation and crystallization to purify the final product. The use of automated systems ensures consistency and scalability in production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Scientific Research Applications
Chemistry: In chemistry, 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: In medicine, 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine is explored for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
GPR35 Agonist, Compound 10: A compound that binds to GPR35 receptors and is used in cell signaling studies.
3-Benzyl-5-Bromo-N-(2-Chloro-4-Nitrophenyl)-2-Hydroxybenzamide: A compound used in early discovery research.
Uniqueness: 3-(2,2-Dimethylthiomorpholin-4-yl)propylamine stands out due to its unique thiomorpholine ring structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H22N2S |
|---|---|
Molecular Weight |
202.36 g/mol |
IUPAC Name |
3-(2,2-dimethylthiomorpholin-4-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H22N2S/c1-10(2)9-12(7-8-13-10)6-4-5-11-3/h11H,4-9H2,1-3H3 |
InChI Key |
ABWSFNUVXGVEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCS1)CCCNC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


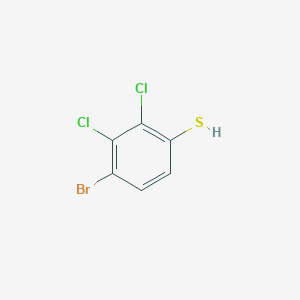
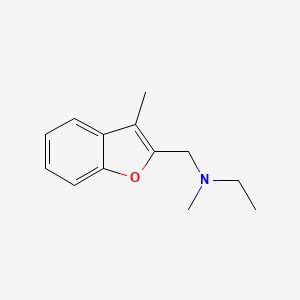
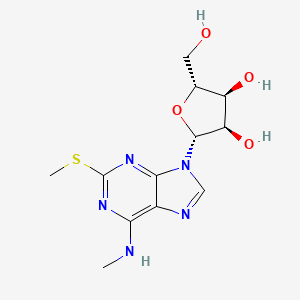
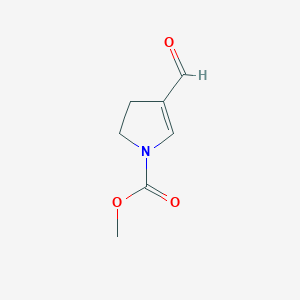
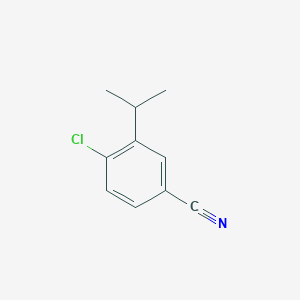

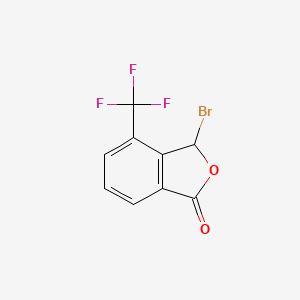
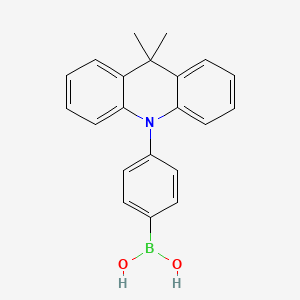
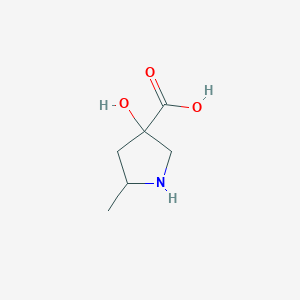
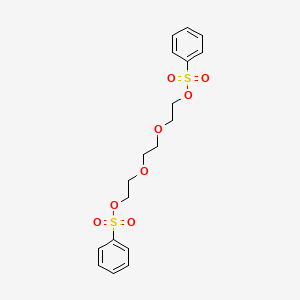
![2-(Bromomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12859658.png)
![Ferrocene, 1-[bis[4-(trifluoromethyl)phenyl]phosphino]-2-[(1R)-1-(dimethylamino)ethyl]-, (1R)-](/img/structure/B12859663.png)
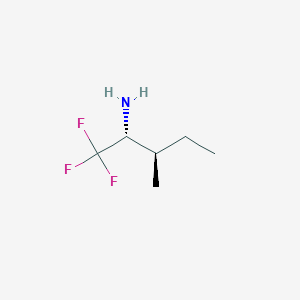
![Furo[2,3-d]pyrimidine-2-methanamine](/img/structure/B12859684.png)
